molecular formula C12H12FI B2725107 1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287311-38-8

1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2725107
CAS No.: 2287311-38-8
M. Wt: 302.131
InChI Key: JHRFTULDXPOIJE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure and the presence of fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves multiple steps, starting with the preparation of the core bicyclic structure. One common approach is the iodination of the corresponding precursor, followed by the introduction of the fluorine atom at the appropriate position. Reaction conditions often require the use of strong bases and iodine sources under controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: Reduction reactions can be performed to convert the iodine atom to other functional groups.

  • Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield iodine(V) compounds.

  • Reduction can produce iodine(I) or iodine(III) derivatives.

  • Substitution reactions can result in the formation of various substituted bicyclic compounds.

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique properties make it useful in the design of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

  • 1-(2-Fluoro-4-methylphenyl)-3-bromobicyclo[1.1.1]pentane

  • 1-(2-Fluoro-4-methylphenyl)-3-iodocyclohexane

Uniqueness: 1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane stands out due to its bicyclic structure and the presence of both fluorine and iodine atoms, which confer unique chemical and physical properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFTULDXPOIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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